Compound Description: This compound is a monohydrochloride salt under investigation for its potential anticancer properties. [, ] Research suggests it may act as an inhibitor of tumor growth. [, ]
Relevance: Both this compound and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, share a core structure featuring a piperidine ring substituted at the 4-position. This substitution involves a methylene linker connected to another aromatic heterocycle. While the target compound incorporates a thiophene ring, this related compound features an indole moiety. Furthermore, both compounds have additional substituents on the piperidine nitrogen. [, ]
Compound Description: This series of compounds functions as α2-adrenoceptor antagonists. They are being studied for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The derivatives in this series feature an amide, urea, or imidazolidinone moiety attached to the piperidine nitrogen.
Relevance: A key structural similarity between these derivatives and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, lies in the presence of a substituted piperidine ring. In both cases, the piperidine ring is substituted at the 4-position with an aromatic system linked by a methylene bridge.
Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist. It demonstrates high affinity for the human oxytocin receptor (Ki = 4.1 nM) and exhibits good in vivo potency (intravenous AD50 = 0.71 mg/kg in rats). This compound stands out due to its good aqueous solubility and selectivity for the oxytocin receptor over human arginine vasopressin receptors.
Relevance: The structure of L-372,662 shares a significant similarity with the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, as both contain a piperidin-4-yl moiety linked to another aromatic system through a methylene bridge.
Compound Description: CMF-019 is a potent agonist of the apelin receptor (APJ). This receptor is a G protein-coupled receptor involved in regulating cardiovascular function. CMF-019 is a peptidomimetic that mimics the effects of the endogenous peptide apelin.
Relevance: Although structurally distinct from the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, both CMF-019 and the target compound share a thiophen-2-ylmethyl substituent. This common structural feature suggests potential overlap in their biological targets or pharmacological profiles.
Compound Description: These compounds, containing a thiophene ring, have demonstrated potential as antifungal agents. [, ] Notably, compounds 6a and 6b within this series, which are ethyl 2-(4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetates, showed the most potent antifungal activity. [, ]
Relevance: This class of compounds and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, share the thiophen-2-ylmethyl structural motif, suggesting potential similarities in their biological activities or targets. [, ]
Compound Description: This series of compounds exhibits anxiolytic activity. They have demonstrated efficacy in animal models of anxiety, including the open field, elevated plus maze, and light/dark box tests.
Relevance: These derivatives share a structural resemblance to 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea due to the presence of a urea moiety and an aromatic system linked via a methylene bridge to a nitrogen-containing heterocycle. While the target compound features a piperidine ring, these derivatives incorporate a tetrahydroazepine ring. This difference in ring structure could influence their pharmacological properties.
1-[2-(4-Benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea Sulfate Salt (Palosuran, ACT-058362)
Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor). It effectively blocks the binding of urotensin-II (U-II), a potent vasoconstrictor, to the UT receptor.
Relevance: Both Palosuran and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, feature a urea core structure. Furthermore, both compounds have an aromatic heterocyclic ring system attached to one of the urea nitrogens via a linker.
Compound Description: This compound, a monohydrate salt, is noteworthy for its crystal structure, which reveals the spatial arrangement of the triazole, imidazole, and thiophenyl rings.
Relevance: Both this compound and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea contain a thiophen-2-ylmethyl group. This structural commonality hints at potential shared biological targets or activities.
Compound Description: PDTic is a lead compound in the development of potent and selective κ opioid receptor antagonists. It exhibits high affinity for the κ opioid receptor and demonstrates good selectivity over the μ and δ opioid receptor subtypes.
Compound Description: The structure of this compound, characterized by X-ray crystallography, reveals the conformation of the 4-oxopiperidin-1-ylmethyl residues and their spatial orientation relative to the central benzene ring.
Relevance: This compound and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, share a common motif: a piperidin-4-one ring system. This structural similarity, although part of larger, different molecules, suggests these compounds may share similar chemical properties or interact with similar biological targets.
Compound Description: These Biginelli dihydropyrimidine derivatives were synthesized and screened for their antimicrobial, antifungal, and antimalarial activities.
Relevance: The compounds in this series and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea share a piperidin-1-yl moiety as a substituent. While the core structures differ significantly, this shared feature could indicate some overlap in their interactions with biological targets.
Compound Description: These derivatives have shown promise as antiproliferative agents, exhibiting significant activity against cancer cell lines such as A549, HCT-116, and PC-3.
Compound Description: These polymorphs are different crystal forms of a compound being investigated for its pharmaceutical applications. Polymorphs of a drug can exhibit different physical properties, such as solubility and dissolution rate, which can influence their therapeutic efficacy.
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)
Compound Description: BI 1356, also known as linagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor under clinical development for treating type 2 diabetes. [, , ] It exhibits potent and long-lasting inhibition of DPP-4, leading to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , ]
Relevance: BI 1356 and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea share a common structural feature: a 3-amino-piperidin-1-yl moiety. [, , ] This suggests that these compounds might exhibit overlapping interactions with certain biological targets, even though their core structures and therapeutic applications differ.
Compound Description: This compound acts as a mast cell tryptase inhibitor. Tryptase is an enzyme involved in various inflammatory and allergic reactions.
Relevance: Both this compound and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea share a common structural motif: a thiophene ring substituted with a methyl group and a carbonyl group. While the positions of these substituents and the overall structures of the compounds differ, this shared feature might contribute to similar pharmacological properties.
Compound Description: This compound's crystal structure has been elucidated using X-ray diffraction. The structure provides insights into the spatial arrangement of the thiophene rings and the pyrazolopyridine core.
Relevance: The common structural element between this compound and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is the presence of a thiophen-2-yl group. This shared feature suggests they might exhibit some degree of similarity in their interactions with biological targets.
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. [, ] It has demonstrated potential in reducing allodynia-like behavior in animal models of neuropathic pain. [, ]
Compound Description: These derivatives are inhibitors of IKK-β, a key enzyme involved in the NF-κB signaling pathway. Inhibition of IKK-β has therapeutic potential in treating cancer and inflammatory diseases.
Compound Description: These compounds, synthesized using readily available reagents, are under investigation for their potential antimicrobial activity. Preliminary assessments using computer-aided drug design tools suggest these compounds may possess a range of biological activities.
Relevance: This group of compounds and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, share the thiophen-2-ylmethyl structural motif. This commonality indicates potential similarities in their biological targets or activities.
Compound Description: This series of compounds incorporates a benzo[d]imidazole moiety and a dioxaphosphepino[5,6-d]imidazole ring system.
Relevance: The compounds in this series and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea both contain a piperidin-1-ylmethyl group as a substituent. Despite this shared feature, the core structures of the compounds are significantly different, which is likely to result in distinct pharmacological profiles.
Compound Description: These novel compounds feature a benzo[d]oxazole moiety and a dioxaphosphepino[5,6-c]pyrazole ring system.
4-(Benzo[b]furan-2-yl)piperidines, 4-(Benzo[b]furan-3-yl)piperidines, and 4-(Benzo[b]thiophen-3-yl)piperidines
Compound Description: These compounds, which feature benzo[b]furan or benzo[b]thiophene moieties fused to a piperidine ring, have been identified as potent 5-HT2 receptor antagonists.
Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. It binds to a distinct site on the receptor from the endogenous cannabinoids and modulates receptor activity in a different manner than competitive antagonists.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide (2), N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (5), and N-t-Butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (6)
Compound Description: These fentanyl analogs were designed and synthesized as potential analgesics. They exhibit varying degrees of efficacy and toxicity compared to fentanyl. Notably, analogs 2, 5, and 6 show promise due to their reduced toxicity profiles.
Relevance: These analogs share a core piperidine structure substituted at the 4-position with 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea. Although the nature of the substituents on the piperidine nitrogen differs, this structural similarity suggests these compounds may share some pharmacological properties.
Nintedanib and Hesperadin Analogs
Compound Description: These analogs are a group of kinase inhibitors synthesized using the Eschenmoser coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond, enabling the efficient construction of these complex molecules.
Relevance: While the specific core structures differ, these analogs and the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, share a common structural element: a piperidine ring. In the target compound, the piperidine ring is substituted at the 4-position, whereas in Nintedanib and Hesperadin analogs, the substitution occurs at the nitrogen atom of the piperidine ring. This difference in substitution pattern could impact their binding affinities and selectivities toward various kinases.
Compound Description: S07662 acts as an inverse agonist of the human constitutive androstane receptor (CAR, NR1I3). It suppresses CAR activity by promoting corepressor recruitment and attenuating the expression of CAR target genes.
Relevance: Both S07662 and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea belong to the urea class of compounds and feature a thiophen-2-ylmethyl substituent. Despite these shared structural features, their core structures and pharmacological targets differ significantly.
Compound Description: S32504 is a potent and stereospecific dopamine D3/D2 receptor agonist. In animal models of Parkinson’s disease, S32504 improves motor function and exhibits neuroprotective effects.
1,2,4-Triazole Derivatives Substituted by Cyclic Ketals
Compound Description: This series of compounds, characterized by a 1,2,4-triazole ring linked to a cyclic ketal, has demonstrated diverse biological activities, including antifungal, antibacterial, and antimycobacterial properties.
Relevance: Although structurally distinct from the target compound, 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, this series of compounds shares a focus on exploring the biological activities of heterocyclic compounds with varying substituents and modifications. This highlights a broader trend in medicinal chemistry of investigating the structure-activity relationships of heterocyclic compounds for various therapeutic applications.
Compound Description: This series of azetidinone derivatives has been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds incorporate indole, pyrazole, azetidine, and indoline ring systems.
Relevance: The compounds in this series and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea share a piperidine ring as a substituent. Despite the significant differences in their core structures, this shared feature highlights the prevalence of piperidine rings in medicinal chemistry due to their favorable pharmacokinetic and pharmacodynamic properties.
Compound Description: This broad class of compounds targets FAAH, an enzyme involved in the degradation of fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH has therapeutic potential for various conditions, including pain, anxiety, and inflammation.
Compound Description: 5bk is a novel modulator of the low-voltage-activated T-type calcium channel. [] It exhibits a unique mechanism of action, selectively regulating the CaV3.2 isoform of T-type calcium channels. [] 5bk has shown promise in preclinical studies for reversing mechanical allodynia in models of neuropathic pain. []
Relevance: 5bk and 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea share a common structural motif: a piperidin-4-yl moiety. [] This shared feature, although part of larger, different molecules, suggests that
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.